molecular formula C15H14N4O B7708385 2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1234891-72-5

2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7708385
CAS No.: 1234891-72-5
M. Wt: 266.30 g/mol
InChI Key: WRWLTCGXPIWFPW-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.

Properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-14(19-9-5-3-7-13(19)18-11)15(20)17-10-12-6-2-4-8-16-12/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWLTCGXPIWFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: HNO₃ for nitration, Cl₂ or Br₂ for halogenation.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

  • Biology: : Investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development .

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific molecular pathways makes it a promising lead compound .

  • Industry: : Utilized in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic nature .

Mechanism of Action

The mechanism by which 2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with DNA, affecting gene expression. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the carboxamide and pyridin-2-ylmethyl substituents.

    2-Methylimidazo[1,2-a]pyridine: Similar structure but without the N-(pyridin-2-ylmethyl) and carboxamide groups.

    N-(Pyridin-2-ylmethyl)imidazo[1,2-a]pyridine: Lacks the 2-methyl and carboxamide groups.

Uniqueness

2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the carboxamide group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. The pyridin-2-ylmethyl group provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties .

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